molecular formula C19H24ClNO2 B1385537 N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine CAS No. 1040682-99-2

N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine

Cat. No. B1385537
CAS RN: 1040682-99-2
M. Wt: 333.8 g/mol
InChI Key: FJOHVAZTKPEUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine (BCMC) is an amine compound that is widely used in scientific research due to its various properties. It has been studied in various fields such as biochemistry, physiology, and pharmacology. BCMC has been used in the synthesis of various compounds, as well as in the development of new drugs. In addition, it has been studied for its potential application in the treatment of various diseases.

Scientific Research Applications

N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of various compounds, as well as for its potential application in the development of new drugs. It has also been studied for its potential application in the treatment of various diseases, such as cancer and diabetes. In addition, it has been studied for its potential application in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine is not yet fully understood. However, it is believed to act as an agonist at certain receptors, which then leads to the activation of various intracellular pathways. These pathways may be involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and survival. In addition, N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine has been shown to inhibit the activity of certain enzymes, which may be involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine has been shown to have various biochemical and physiological effects. It has been shown to stimulate the release of various hormones, such as epinephrine and norepinephrine. In addition, it has been shown to increase the activity of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase. N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine has also been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

The use of N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine in laboratory experiments has several advantages. It is easy to synthesize and the reaction conditions are mild. In addition, it is relatively inexpensive and has a high yield. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

The potential applications of N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine are still being explored. Future research may focus on its potential use in the synthesis of various compounds and in the development of new drugs. In addition, further research may focus on its potential application in the treatment of various diseases, such as cancer and diabetes. Finally, further research may focus on its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-butoxy-N-[2-(4-chloro-2-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-3-4-11-22-18-7-5-6-17(14-18)21-10-12-23-19-9-8-16(20)13-15(19)2/h5-9,13-14,21H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOHVAZTKPEUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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